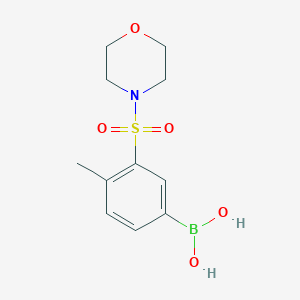

4-Methyl-3-(morpholinosulfonyl)phenylboronic acid

描述

4-Methyl-3-(morpholinosulfonyl)phenylboronic acid is an organoboron compound with the chemical formula C11H16BNO5S. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a methyl group at the 4-position and a morpholinosulfonyl group at the 3-position. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(morpholinosulfonyl)phenylboronic acid typically involves the following steps:

Formation of the Boronic Acid Group: The boronic acid group can be introduced through hydroboration of an appropriate precursor, such as an aryl halide, followed by oxidation.

Introduction of the Morpholinosulfonyl Group: The morpholinosulfonyl group can be introduced through sulfonylation reactions using morpholine and a sulfonyl chloride derivative.

Final Assembly: The final compound is obtained by coupling the boronic acid intermediate with the morpholinosulfonyl intermediate under suitable reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise control of reaction parameters, and efficient purification techniques such as crystallization or chromatography.

化学反应分析

Types of Reactions

4-Methyl-3-(morpholinosulfonyl)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The morpholinosulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through oxidation of the boronic acid group.

Substituted Sulfonamides: Formed through nucleophilic substitution reactions involving the morpholinosulfonyl group.

科学研究应用

4-Methyl-3-(morpholinosulfonyl)phenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Used in the development of drug candidates and therapeutic agents.

Industry: Applied in the production of advanced materials and fine chemicals.

作用机制

The mechanism of action of 4-Methyl-3-(morpholinosulfonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

相似化合物的比较

Similar Compounds

4-Methoxyphenylboronic Acid: Similar in structure but with a methoxy group instead of a morpholinosulfonyl group.

4-Methylphenylboronic Acid: Lacks the morpholinosulfonyl group.

3-Morpholinosulfonylphenylboronic Acid: Similar but without the methyl group at the 4-position.

Uniqueness

4-Methyl-3-(morpholinosulfonyl)phenylboronic acid is unique due to the presence of both the morpholinosulfonyl and methyl groups, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for applications requiring specific functional group compatibility and reactivity.

生物活性

4-Methyl-3-(morpholinosulfonyl)phenylboronic acid (CAS No. 1704065-60-0) is a boronic acid derivative known for its diverse biological activities. Its structure, characterized by a phenyl ring substituted with a morpholinosulfonyl group and a methyl group, positions it as a potential candidate in various therapeutic applications, particularly in oncology and infectious disease treatment.

The compound has the following chemical properties:

- Molecular Formula : C10H13BFNO5S

- Molecular Weight : 273.18 g/mol

- Solubility : Soluble in water and organic solvents, making it versatile for different formulations.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. This compound acts as an inhibitor of certain protein kinases and may modulate pathways related to cancer cell proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer and leukemia cells. The compound's mechanism involves the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is critical for tumor growth and survival.

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | PI3K/Akt inhibition | |

| K562 (Leukemia) | 4.8 | Apoptosis induction | |

| A549 (Lung Cancer) | 6.0 | Cell cycle arrest |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. Its efficacy in inhibiting bacterial growth suggests potential utility in developing new antibiotics.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | >100 µg/mL |

Case Studies

- Case Study on Anticancer Effects : In a recent study published in Cancer Research, researchers investigated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .

- Antimicrobial Application : A clinical trial assessed the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that it could be a promising candidate for treating infections caused by resistant strains, showcasing its potential as an alternative antibiotic .

常见问题

Basic Research Questions

Q. What are the recommended storage conditions for 4-Methyl-3-(morpholinosulfonyl)phenylboronic acid to ensure chemical stability?

- Answer: Store the compound at 0–6°C in airtight containers under an inert atmosphere (e.g., nitrogen or argon). Protect from moisture and light, as boronic acids are prone to hydrolysis and oxidation. This aligns with storage protocols for structurally similar phenylboronic acids .

Q. Which solvents are optimal for dissolving this compound in organic synthesis?

- Answer: Prioritize polar aprotic solvents like acetone , tetrahydrofuran (THF) , or ethyl acetate , which exhibit high solubility for phenylboronic acid derivatives. Avoid hydrocarbons (e.g., hexane) due to poor solubility. Validate via dynamic solubility testing at controlled temperatures, as described for phenylboronic acid pinacol esters .

Q. What personal protective equipment (PPE) is essential when handling this compound?

- Answer: Use nitrile gloves , chemical-resistant lab coats , and safety goggles . For high concentrations or prolonged exposure, employ respiratory protection (e.g., N95 masks) and work in a fume hood. These measures are consistent with OSHA guidelines for boronic acid handling .

Q. How can the purity of this compound be assessed prior to use?

- Answer: Perform high-performance liquid chromatography (HPLC) with UV detection or ¹H/¹¹B NMR spectroscopy to quantify impurities. Cross-reference with melting point analysis (if crystalline), as demonstrated for formylphenylboronic acids .

Q. What synthetic routes are commonly used to prepare this compound?

- Answer: Adapt methods for trifluoromethylphenylboronic acids:

Miyaura borylation of 3-bromo-4-methylbenzenesulfonyl chloride using Pd(dppf)Cl₂ and bis(pinacolato)diboron.

Sulfonylation with morpholine via nucleophilic substitution.

Purify via recrystallization in acetone/water mixtures .

Advanced Research Questions

Q. How can DFT calculations predict the electronic properties of this compound in catalytic systems?

- Answer: Conduct B3LYP/6-311++G(d,p) level DFT to analyze frontier molecular orbitals (FMOs) and electrostatic potential (ESP) maps. This reveals charge distribution at the boron center, which influences Suzuki-Miyaura coupling reactivity. Compare with computational studies on formylphenylboronic acids .

Q. What experimental approaches resolve contradictions in solubility data across solvent systems?

- Answer: Use a dynamic method with gravimetric or spectroscopic monitoring under controlled agitation and temperature. Correlate data with Redlich–Kister equations to account for solvent-solute interactions, as applied to phenylboronic acid esters .

Q. How does the morpholinosulfonyl group influence hydrolytic stability under physiological pH?

- Answer: Perform accelerated stability studies in buffered solutions (pH 2–12) with periodic ¹¹B NMR analysis. The electron-withdrawing sulfonyl group likely enhances stability by reducing boron’s Lewis acidity, similar to trifluoromethyl substituents .

Q. What strategies optimize incorporation into pH-responsive polymer nanocarriers for drug delivery?

- Answer: Exploit boronate ester formation with diol-containing polymers (e.g., poly(vinyl alcohol)). Use dynamic light scattering (DLS) to monitor nanoparticle assembly, following protocols for phenylboronic acid-functionalized carriers .

Q. How can molecular docking elucidate binding affinity with apoptotic proteins?

- Answer: Use AutoDock Vina or Schrödinger Glide to dock the compound into Bcl-2 family protein active sites. Validate with binding free energy calculations (MM-GBSA), referencing docking studies on formylphenylboronic acids .

Q. What techniques differentiate anhydride and monomeric forms in solution?

- Answer: Combine FT-IR spectroscopy (B-O stretching bands at 1340–1390 cm⁻¹ for anhydrides) with ESI-MS to detect oligomeric species. Compare with phenylboronic acid anhydride characterization .

Q. How do steric effects from the morpholinosulfonyl group impact Suzuki-Miyaura coupling efficiency?

- Answer: Benchmark coupling yields against less hindered analogs (e.g., 4-methylphenylboronic acid) under standardized conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). Analyze steric hindrance via Hammett substituent constants or X-ray crystallography .

Q. Methodological Notes

- Solubility Testing: Follow ISO 3071:2020 for dynamic methods.

- DFT Parameters: Use Gaussian 09 with implicit solvent models (e.g., PCM).

- Safety Protocols: Regularly inspect gloves for permeability using ASTM F739 standards .

属性

IUPAC Name |

(4-methyl-3-morpholin-4-ylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO5S/c1-9-2-3-10(12(14)15)8-11(9)19(16,17)13-4-6-18-7-5-13/h2-3,8,14-15H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDBVOKHZSYLFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)S(=O)(=O)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。